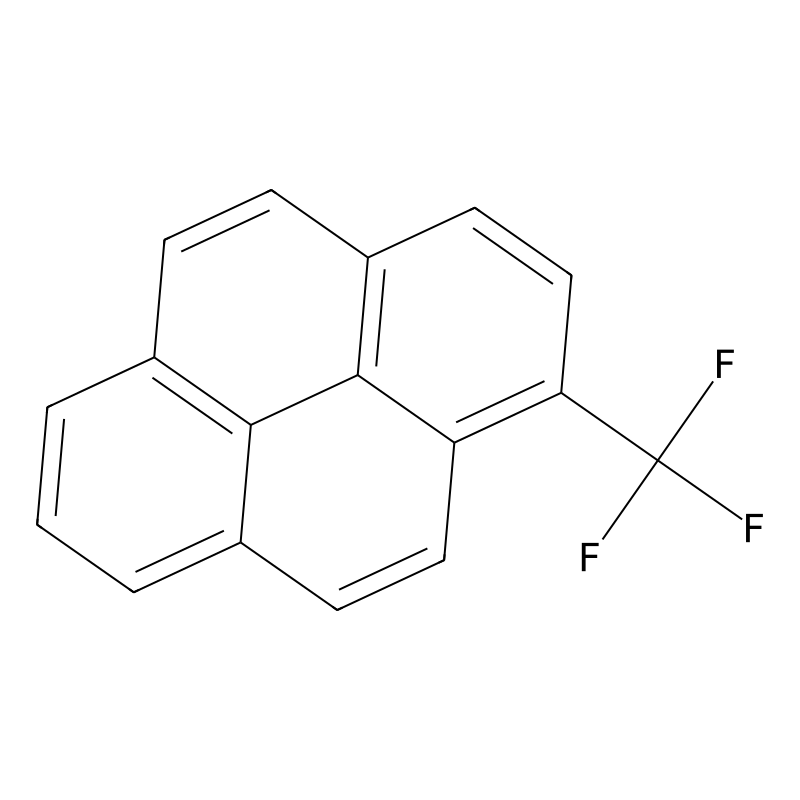

1-(Trifluoromethyl)pyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Luminescent Lanthanide Complexes

A study published in the journal Crystal Research and Technology demonstrates the synthesis and characterization of a pyridinium tetrakis{1-trifluoromethyl-3-(1′-pyreno)-1,3-propanedionato}lanthanate(III) complex []. This complex incorporates four 1-(Trifluoromethyl)pyrene moieties bonded to a lanthanide ion (Lanthanum in this case) through a chelating β-diketonate ligand. The research highlights the successful application of 1-(Trifluoromethyl)pyrene as a building block for lanthanide complexes under mild reaction conditions.

1-(Trifluoromethyl)pyrene is a polycyclic aromatic hydrocarbon characterized by the presence of a trifluoromethyl group attached to the pyrene structure. Pyrene itself consists of four fused benzene rings, and the introduction of the trifluoromethyl group significantly alters its electronic properties, enhancing its potential applications in various fields such as materials science and organic electronics.

The unique electronic structure of pyrene allows for various electrophilic aromatic substitution reactions, particularly at positions 1, 3, 6, and 8. The trifluoromethyl group can influence these reactions by stabilizing carbocations formed during the electrophilic attack, thus facilitating further substitutions or modifications. For example, reactions involving halogenation or alkylation can be effectively carried out on 1-(trifluoromethyl)pyrene under controlled conditions, leading to a variety of derivatives with distinct properties .

Synthesis of 1-(trifluoromethyl)pyrene can be achieved through several methods:

- Electrophilic Aromatic Substitution: This method involves the introduction of the trifluoromethyl group via electrophilic substitution reactions using reagents like trifluoromethyl iodide in the presence of Lewis acids.

- Direct Fluorination: Utilizing strong fluorinating agents can also lead to the incorporation of trifluoromethyl groups onto pyrene.

- Functionalization Techniques: Advanced methods such as cross-coupling reactions or annulative π-extension reactions can be employed to synthesize substituted pyrenes efficiently .

1-(Trifluoromethyl)pyrene has several promising applications:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Fluorescent Probes: The compound's fluorescence can be harnessed for biological imaging and sensing applications.

- Material Science: It may serve as a precursor for developing new materials with tailored optical and electronic characteristics .

Studies on interaction mechanisms involving 1-(trifluoromethyl)pyrene are still emerging. Preliminary research suggests that its interactions with biomolecules may be influenced by its hydrophobic nature and electronic properties. The trifluoromethyl group could enhance binding affinities in certain contexts, making it an interesting candidate for further investigation in drug design and development .

Several compounds share structural similarities with 1-(trifluoromethyl)pyrene. Here is a comparison highlighting their uniqueness:

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| Pyrene | Four fused benzene rings | Base structure for many derivatives |

| 1-Bromopyrene | Pyrene with a bromine substituent | Exhibits different reactivity patterns |

| 1-(Fluoromethyl)pyrene | Pyrene with a fluoromethyl group | Lower lipophilicity compared to trifluoromethyl |

| 4-Trifluoromethylphenol | Trifluoromethyl group on a phenolic compound | Different functional group impacts |

| 1-(Trichloromethyl)pyrene | Pyrene with a trichloromethyl substituent | Chlorinated compound with distinct reactivity |

The trifluoromethyl group in 1-(trifluoromethyl)pyrene imparts unique electronic properties that can enhance its stability and reactivity compared to other similar compounds, making it particularly valuable in advanced materials research .

Chemical Identity and Nomenclature

1-(Trifluoromethyl)pyrene represents a fluorinated polycyclic aromatic hydrocarbon derivative characterized by the substitution of a trifluoromethyl group at the 1-position of the pyrene core structure [1]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-(trifluoromethyl)pyrene, reflecting its structural composition of a pyrene backbone with a single trifluoromethyl substituent [1].

The chemical is registered under Chemical Abstracts Service number 1186194-78-4 and is catalogued in the PubChem database with the compound identifier 45790524 [2] [1]. Alternative identifiers include the MDL number MFCD11226570, which facilitates chemical database searches and regulatory tracking [2]. The compound is also referenced by the identifier AKOS005255718 in commercial chemical databases [1].

Molecular Structure and Formula

The molecular formula of 1-(Trifluoromethyl)pyrene is C17H9F3, indicating a structure comprising seventeen carbon atoms, nine hydrogen atoms, and three fluorine atoms [1]. The molecular weight is precisely 270.25 grams per mole, with an exact mass of 270.06563477 daltons [1]. This molecular composition reflects the incorporation of the highly electronegative trifluoromethyl functional group into the pyrene framework.

The structural representation can be expressed through various chemical notation systems. The International Chemical Identifier string is InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H [1]. The corresponding InChIKey, YRRQUIYPXGNJKG-UHFFFAOYSA-N, provides a unique hash-based identifier for database searches [1]. The Simplified Molecular Input Line Entry System representation is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F, which encodes the complete structural connectivity [1].

Chemical Classification and Taxonomy

1-(Trifluoromethyl)pyrene belongs to multiple overlapping chemical classification systems. Primarily, it is classified as a polycyclic aromatic hydrocarbon, specifically a substituted pyrene derivative [3] . Pyrene itself is recognized as a four-ring polycyclic aromatic hydrocarbon with the base structure C16H10 [3]. The compound simultaneously falls under the broader category of organofluorine compounds due to the presence of the trifluoromethyl substituent [5].

The trifluoromethyl group represents a highly electronegative functional group with the formula -CF3 [5]. This substituent is derived conceptually from the methyl group through replacement of all three hydrogen atoms with fluorine atoms [5]. The trifluoromethyl group exhibits significant electronegativity, often described as intermediate between fluorine and chlorine in its electronic effects [5]. This functional group classification places 1-(Trifluoromethyl)pyrene within the subset of trifluoromethyl-substituted aromatic compounds.

Structural Characteristics and Ring System

The pyrene core of 1-(Trifluoromethyl)pyrene consists of four fused benzene rings arranged in a specific geometric pattern [3]. This polycyclic framework provides the compound with extended π-conjugation and aromatic stability characteristic of polycyclic aromatic hydrocarbons [3]. The pyrene structure exhibits planar geometry with delocalized electron density across the entire ring system.

The trifluoromethyl substitution at the 1-position introduces both steric and electronic perturbations to the parent pyrene structure. Research on related trifluoromethyl-substituted pyrene derivatives has demonstrated that such substitutions can significantly influence molecular packing arrangements and intermolecular interactions [6] [7]. Single crystal studies of similar compounds have revealed that trifluoromethyl groups can participate in unique intermolecular interactions involving the terminal CF3 moiety [6].

Molecular Properties and Descriptors

The computational molecular descriptors of 1-(Trifluoromethyl)pyrene provide quantitative measures of its chemical behavior and properties. The compound exhibits zero hydrogen bond donor count, reflecting the absence of hydroxyl, amino, or other hydrogen-donating functional groups [1]. The hydrogen bond acceptor count is three, corresponding to the three fluorine atoms in the trifluoromethyl group [1]. The rotatable bond count is zero, indicating a rigid molecular structure with no freely rotating single bonds [1].

The lipophilicity parameter XLogP3-AA is calculated as 5.9, indicating high hydrophobicity and strong preference for non-polar environments [1]. This value reflects both the aromatic pyrene core and the lipophilic character of the trifluoromethyl group. The formal charge of the molecule is zero, consistent with its neutral electronic structure [1]. The heavy atom count totals twenty, encompassing all non-hydrogen atoms in the molecular structure [1].

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 1-(Trifluoromethyl)pyrene | [1] |

| IUPAC Name | 1-(trifluoromethyl)pyrene | [1] |

| CAS Number | 1186194-78-4 | [2] [1] |

| PubChem CID | 45790524 | [1] |

| Molecular Formula | C17H9F3 | [1] |

| Molecular Weight (g/mol) | 270.25 | [1] |

| Exact Mass (Da) | 270.06563477 | [1] |

| InChIKey | YRRQUIYPXGNJKG-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3-AA | 5.9 | [1] |

Chemical Database Classification

In major chemical databases, 1-(Trifluoromethyl)pyrene is consistently classified within the polycyclic aromatic hydrocarbon category [3] [8]. The AccuStandard database includes pyrene and its derivatives in polycyclic aromatic hydrocarbon analytical reference standard collections, reflecting the regulatory and analytical importance of this compound class [8]. The compound's classification as an organofluorine derivative also places it within specialized chemical categories focused on fluorinated organic molecules.

The systematic classification of 1-(Trifluoromethyl)pyrene encompasses its role as both a substituted aromatic hydrocarbon and a fluorine-containing organic compound. This dual classification reflects the compound's potential applications in materials science, where both the extended π-system of pyrene and the unique properties of the trifluoromethyl group contribute to its chemical behavior [7] [9]. Research applications often utilize trifluoromethyl-substituted pyrenes in studies of molecular packing, fluorescence properties, and electronic materials [7] [9].

Pyrene Chemistry Foundation

The historical foundation for pyrene substitution chemistry was established in 1871 when Gräbe first identified pyrene bromination patterns [1]. This pioneering work laid the groundwork for understanding the regioselectivity of electrophilic aromatic substitution reactions on the pyrene scaffold. The systematic study of pyrene halogenation was further advanced by Heinrich Vollmann and colleagues in 1937, who reported comprehensive bromination studies that revealed the formation of mono-, di-, tri-, and tetrabromopyrene isomers depending on reaction conditions [1]. Vollmann's work demonstrated that pyrene undergoes preferential substitution at positions 1, 3, 6, and 8 (the non-K region positions), establishing the fundamental regioselectivity patterns that would later guide trifluoromethylation strategies.

A pivotal moment in pyrene research occurred in 1954 when Theodor Förster discovered pyrene excimer behavior [2]. This discovery revealed that pyrene exhibits unique photophysical properties, including the formation of excited dimers that emit at longer wavelengths than the monomer. This finding established pyrene as a valuable fluorescent probe and laid the foundation for its extensive use in photophysical studies and sensing applications.

Trifluoromethylation History

The introduction of trifluoromethyl groups into aromatic systems has a rich history dating back to 1898, when Swarts first synthesized an aromatic compound bearing a trifluoromethyl group by treating benzotrichloride with antimony trifluoride to afford benzotrifluoride [3]. This groundbreaking work initiated the field of aromatic trifluoromethylation chemistry. The methodology was subsequently extended to liquid-phase reaction conditions using hydrogen fluoride in the 1930s [3].

The extension of trifluoromethylation to nitrogen-containing heterocycles was achieved in 1947 with the first reported synthesis of trifluoromethylpyridine using a synthetic procedure similar to that used for benzotrifluoride [3]. This development demonstrated the broader applicability of trifluoromethylation methods and established the foundation for incorporating trifluoromethyl groups into various aromatic systems.

Convergence and Modern Developments

The convergence of pyrene chemistry and trifluoromethylation methodologies began to emerge in the early 2000s, with significant developments occurring in 2008 when researchers first reported the synthesis of trifluoromethyl-containing pyrene complexes [4]. This work demonstrated the feasibility of introducing trifluoromethyl groups into pyrene-based systems and opened new avenues for materials science applications.

A notable milestone was achieved in 2014 with the synthesis and characterization of pyridinium tetrakis{1-trifluoromethyl-3-(1′-pyreno)-1,3-propanedionato}lanthanate(III) complex [5]. This complex incorporated four 1-(trifluoromethyl)pyrene moieties bonded to a lanthanide ion through chelating β-diketonate ligands, representing the first reported lanthanide complex with trifluoromethyl pyrene ligands. The reaction proceeded under mild conditions (25°C, 24 hours) with a 90% isolated yield, demonstrating the practical utility of trifluoromethyl pyrene derivatives in coordination chemistry [5].

The period from 2019 to 2024 has witnessed remarkable advances in photoredox trifluoromethylation methods for pyrene derivatives [6] [7] [8]. These modern approaches utilize visible light photocatalysis to achieve mild and selective trifluoromethylation of pyrene substrates, representing a significant improvement over traditional harsh reaction conditions.

Research Significance

The research significance of 1-(trifluoromethyl)pyrene extends across multiple scientific disciplines, reflecting its unique combination of pyrene's photophysical properties and the trifluoromethyl group's electronic effects.

Electronic and Photophysical Properties

The introduction of the trifluoromethyl group at position 1 of pyrene significantly alters its electronic properties through several mechanisms. The trifluoromethyl group is strongly electron-withdrawing (σ = +0.54), which modulates the electron density distribution in the pyrene π-system [9]. This electronic perturbation affects both the ground-state and excited-state properties of the molecule, leading to distinct photophysical behavior compared to unsubstituted pyrene.

Research has demonstrated that pyrene derivatives exhibit enhanced photostability when functionalized with electron-withdrawing groups [10]. The trifluoromethyl substitution pattern contributes to this enhanced stability through electronic deactivation of potentially reactive sites and steric protection of the aromatic core.

Coordination Chemistry Applications

The coordination chemistry applications of 1-(trifluoromethyl)pyrene have been demonstrated through its successful incorporation into lanthanide complexes [5]. The trifluoromethyl group enhances the ligand's electron-accepting properties, which can stabilize metal-ligand interactions and influence the photophysical properties of the resulting complexes. These complexes have shown potential applications in luminescent materials and molecular electronics.

Materials Science Significance

In materials science, 1-(trifluoromethyl)pyrene and related derivatives have shown promise as components in organic electronic devices [11] [12]. The trifluoromethyl group's influence on the HOMO-LUMO gap and charge transport properties makes these compounds valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Research has demonstrated that pyrene-based materials with trifluoromethyl substitution exhibit improved hole-transporting properties compared to unsubstituted analogs [12]. The electronic effects of the trifluoromethyl group contribute to better energy level alignment with electrode materials and enhanced device performance.

Analytical and Sensing Applications

The unique spectroscopic properties of 1-(trifluoromethyl)pyrene make it valuable for analytical and sensing applications [11]. The compound's fluorescence characteristics can be exploited for the development of environment-sensitive probes and analytical standards. The trifluoromethyl group provides a distinctive spectroscopic signature that can be used for identification and quantification purposes.

Biomedical Research Applications

Recent research has highlighted the potential of trifluoromethyl pyrene derivatives in biomedical applications [13]. The trifluoromethyl group's influence on biological activity, combined with pyrene's cell permeability and fluorescence properties, makes these compounds attractive for drug discovery and biological imaging applications.

Studies have shown that trifluoromethyl-containing compounds often exhibit enhanced potency and improved pharmacokinetic properties compared to their non-fluorinated analogs [13]. This enhancement is attributed to the trifluoromethyl group's effects on molecular interactions with biological targets and its influence on metabolic stability.

Synthetic Methodology Development

The synthesis of 1-(trifluoromethyl)pyrene has driven significant advances in synthetic methodology [6] [7] [8]. The development of mild photoredox catalytic methods for pyrene trifluoromethylation has provided new tools for the selective functionalization of polycyclic aromatic hydrocarbons. These methodologies have broader implications for the synthesis of other fluorinated aromatic compounds and represent important contributions to synthetic organic chemistry.